3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester

Regiochemistry CDK4/6 inhibitor synthesis Buchwald–Hartwig coupling

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester (CAS 886770-41-8), also known as 1-Boc-3-biphenyl-4-yl-piperazine or tert-butyl 3-(biphenyl-4-yl)piperazine-1-carboxylate, is a synthetic N-Boc-protected piperazine derivative bearing a 4-biphenyl substituent at the 3-position of the heterocyclic core. With a molecular formula of C₂₁H₂₆N₂O₂ and a molecular weight of 338.44 g/mol, this compound serves as a critical building block in medicinal chemistry, most notably as a protected intermediate en route to ribociclib (KISQALI®), a clinically approved CDK4/6 inhibitor for HR+/HER2− advanced breast cancer.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 886770-41-8
Cat. No. B1283687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester
CAS886770-41-8
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-19(15-23)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,19,22H,13-15H2,1-3H3
InChIKeyYXYOHCYZPXGDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester (CAS 886770-41-8): Key Intermediate for CDK4/6 Inhibitor Synthesis


3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester (CAS 886770-41-8), also known as 1-Boc-3-biphenyl-4-yl-piperazine or tert-butyl 3-(biphenyl-4-yl)piperazine-1-carboxylate, is a synthetic N-Boc-protected piperazine derivative bearing a 4-biphenyl substituent at the 3-position of the heterocyclic core . With a molecular formula of C₂₁H₂₆N₂O₂ and a molecular weight of 338.44 g/mol, this compound serves as a critical building block in medicinal chemistry, most notably as a protected intermediate en route to ribociclib (KISQALI®), a clinically approved CDK4/6 inhibitor for HR+/HER2− advanced breast cancer [1]. The tert-butyloxycarbonyl (Boc) group provides orthogonal amine protection, enabling selective downstream functionalization of the piperazine nitrogen atoms during multi-step synthetic sequences.

Why Generic Substitution Fails for 3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester: Regiochemistry, Protection, and Provenance


Within the biphenyl-piperazine chemical space, seemingly minor structural variations—the position of the biphenyl group on the piperazine ring (2- vs. 3- vs. 4-substitution), the presence or absence of the Boc protecting group, and the nature of the aryl substituent—fundamentally alter the synthetic utility and biological target engagement of the resulting derivatives [1]. CAS 886770-41-8 occupies a specific, non-interchangeable niche: its 3-(biphenyl-4-yl) substitution pattern is the requisite regiochemistry for incorporation into the ribociclib scaffold, where the deprotected piperazine nitrogen couples with the pyrrolopyrimidine core via Buchwald–Hartwig amination [2]. The Boc group is not merely a synthetic convenience; it enables chemoselective manipulation during multi-step synthesis and is cleaved as the terminal step to liberate the active pharmacophore [2]. Substituting the 2-regioisomer (CAS 886770-46-3) or the des-Boc analogue 1-(4-biphenylyl)piperazine (CAS 180698-19-5) would necessitate altered reaction conditions, different protecting group strategies, and would not converge on the same downstream intermediate without additional synthetic steps, thereby introducing cost, time, and impurity risks .

Quantitative Differentiation Evidence: 3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester vs. Closest Analogs


Regiochemical Identity: 3-(Biphenyl-4-yl) Substitution Confers Specificity for Ribociclib Synthesis vs. 2- and 4-Regioisomers

The 3-(biphenyl-4-yl) substitution on the piperazine ring is structurally mandated for the ribociclib synthetic pathway. In the ribociclib process patents, the Boc-protected piperazine intermediate bearing the biphenyl moiety at the 3-position is deprotected and coupled via Buchwald–Hartwig amination to form the penultimate intermediate en route to the active pharmaceutical ingredient [1]. The 2-substituted regioisomer (CAS 886770-46-3) and the 4-substituted analogue (CAS 946386-63-6) possess different geometries that are incompatible with this coupling step without complete synthetic redesign. Specifically, CAS 886770-41-8 has the substitution at the piperazine 3-position (carbon bearing the NH), whereas CAS 886770-46-3 has it at the 2-position and CAS 946386-63-6 has a methylene linker at the 4-position—each producing a distinct vector of the biphenyl group relative to the Boc-protected nitrogen .

Regiochemistry CDK4/6 inhibitor synthesis Buchwald–Hartwig coupling

Measured LogP and PSA: Lipophilicity Profiling Distinguishes This Compound from Des-Boc and Mono-Phenyl Piperazines

The experimentally measured and calculated physicochemical parameters for CAS 886770-41-8 provide quantifiable differentiation from its nearest analogs. The compound has a LogP of 4.50170 and a polar surface area (PSA) of 41.57 Ų, with a calculated XLogP of 3.6 . In comparison, the des-Boc analogue 1-(4-biphenylyl)piperazine (CAS 180698-19-5) has a molecular weight of 238.33 g/mol and only 2 H-bond acceptors (vs. 3 for the target compound), resulting in significantly different chromatographic retention and solubility profiles . The Boc group contributes an additional ~100 Da in molecular weight and introduces a third H-bond acceptor (the carbamate carbonyl), which is absent in the unprotected analogue. These differences are material for chromatographic method development, reaction monitoring (TLC Rf, HPLC retention time), and solvent selection for downstream chemistry.

Lipophilicity LogP Polar Surface Area

Commercial Purity Specifications: Verified ≥98% Purity (NLT 98%) Enables GMP-Ready Downstream Processing

Commercial suppliers of CAS 886770-41-8 consistently report purity specifications of ≥98% (NLT 98%) or ≥95% [1]. MolCore provides this compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . abcR GmbH supplies the compound at 95% minimum purity with documented hazard classification (H302, H319, H315, H335) . In contrast, the 2-regioisomer (CAS 886770-46-3) has less widespread commercial availability and fewer documented purity specifications from certified suppliers. For procurement decisions in regulated pharmaceutical intermediate supply chains, the availability of a compound under ISO quality systems with defined purity specifications and hazard data reduces the qualification burden for GMP manufacturing campaigns.

Purity specification Quality control Pharmaceutical intermediate

Synthetic Accessibility: Dedicated Patent Method for 4-(N-Boc-piperazin-3-yl)biphenyl from 4-Acetylbiphenyl

A dedicated Chinese patent (CN 2017) discloses a synthetic method specifically for the compound 4-(N-Boc-piperazin-3-yl)biphenyl—which is structurally identical to CAS 886770-41-8—starting from 4-acetylbiphenyl via oxidation, cyclization with ethylenediamine, and Boc protection [1]. This patent establishes a defined synthetic route with characterized intermediates, distinct from general N-Boc piperazine syntheses. The patent explicitly states that no other patent documents had reported this specific synthesis at the time of filing, confirming the unique synthetic identity of this compound. For process chemists and CRO/CDMO organizations, the existence of a dedicated synthetic method reduces route scouting time and provides a validated starting point for scale-up.

Synthetic method Patent Process chemistry

Hazard and Safety Profile: GHS Classification Enables OSHA-Compliant Laboratory Handling Protocols

CAS 886770-41-8 carries a defined GHS hazard classification: Warning signal word with hazard statements H302 (harmful if swallowed), H319 (causes serious eye irritation), H315 (causes skin irritation), and H335 (may cause respiratory irritation), along with precautionary statements P280, P261, P304, P340, P312, P301, P330, P305, P351, P338 . This documented safety profile is material for institutional safety committee (IBC/IACUC) protocol submissions, chemical hygiene plan development, and shipping classification. The des-Boc analogue (CAS 180698-19-5) carries only an Xi: Irritant classification, which may understate respiratory hazards relative to the Boc-protected compound . For procurement officers, a compound with fully documented GHS classifications enables compliant import, storage, and laboratory use without additional hazard assessment costs.

Safety data GHS classification Laboratory procurement

Chiral Resolution Potential: Racemic Compound Serves as Common Precursor to Both (R)- and (S)-Enantiomers

CAS 886770-41-8 is a racemic compound (1 undefined stereocenter at the piperazine 3-position), as confirmed by the ChemSpider record indicating '0 of 1 defined stereocenters' . The Chem960 database entry explicitly lists both (R)-3-biphenyl-4-yl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1228569-50-3) and (S)-3-biphenyl-4-yl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1228569-38-7) as distinct entries under the same parent compound listing . This is functionally significant: the racemate can serve as a common precursor for chiral resolution into either enantiomer, depending on the stereochemical requirements of the target molecule. In contrast, the 2-regioisomer and the des-Boc analogue each have different stereochemical frameworks, and procurement of a specific enantiomer may not be feasible from the same racemic precursor.

Chiral resolution Stereochemistry Enantiomeric intermediates

Best Application Scenarios for Procuring 3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester (CAS 886770-41-8)


CDK4/6 Inhibitor Process Development and Ribociclib Intermediate Manufacturing

CAS 886770-41-8 is the preferred Boc-protected piperazine intermediate for ribociclib process chemistry, as documented in US patent 2019/0345163 [1]. The compound's 3-(biphenyl-4-yl) substitution pattern is the requisite regioisomer for the Buchwald–Hartwig coupling step that forms the penultimate ribociclib intermediate. Process development teams should specify this CAS number when ordering the protected piperazine building block to ensure compatibility with the patented synthetic route. The availability of this compound at NLT 98% purity from ISO-certified suppliers supports kilogram-scale campaign qualification.

Chiral Piperazine Building Block for Enantioselective Medicinal Chemistry

The racemic nature of CAS 886770-41-8, with one undefined stereocenter at the piperazine 3-position, makes it a versatile precursor for chiral resolution into (R)- or (S)-3-(biphenyl-4-yl)piperazine derivatives . Medicinal chemistry teams exploring stereochemistry–activity relationships (SAR) around piperazine-containing scaffolds can procure the single racemic compound and perform chiral resolution in-house, rather than sourcing two separate enantiomers. This is particularly relevant for programs targeting CNS receptors where enantiomeric configuration at the piperazine ring can significantly impact receptor subtype selectivity.

Analytical Reference Standard for Related Substance Testing in Ribociclib API

Given its established role as a ribociclib intermediate, CAS 886770-41-8 serves as a potential related substance or process impurity reference standard in ribociclib active pharmaceutical ingredient (API) quality control. The compound's defined physicochemical properties—LogP 4.50, PSA 41.57 Ų, boiling point 473.8±45.0 °C —enable its use as a system suitability marker in HPLC method development. Analytical laboratories supporting ribociclib manufacturing can use this compound to spike-and-recovery studies for method validation.

Supply Chain Risk Mitigation Through Multi-Vendor Sourcing Strategy

CAS 886770-41-8 is available from multiple verified commercial suppliers with documented purity (≥95% to NLT 98%) and GHS hazard classifications . This multi-vendor landscape reduces single-source dependency for organizations integrating this intermediate into larger synthetic campaigns. Procurement teams can pre-qualify suppliers based on ISO certification status (e.g., MolCore), purity tier, and regional logistics to ensure supply continuity for long-term development programs.

Quote Request

Request a Quote for 3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.